(S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride

Non-canonical amino acid Hydrophobicity tuning Peptide SAR

(S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride (CAS 25528-71-6), also known as L-cyclohexylalanine hydrochloride or H-Cha-OH·HCl, is a non-proteinogenic, bulky hydrophobic amino acid derivative belonging to the cycloalkylalanine class. It serves as a critical building block in solid-phase peptide synthesis, genetic code expansion, and rational protein engineering, where its saturated cyclohexyl side chain imparts distinct steric and electronic properties compared to canonical hydrophobic amino acids such as leucine, isoleucine, and phenylalanine.

Molecular Formula C9H18ClNO2
Molecular Weight 207.7 g/mol
CAS No. 25528-71-6
Cat. No. B555064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride
CAS25528-71-6
Synonyms(S)-2-Amino-3-cyclohexylpropanoicacidhydrochloride; 25528-71-6; (S)-2-amino-3-cyclohexylpropionicacidhydrochloride; H-Cha-OH.HCl; SCHEMBL971795; L-Cyclohexylalaninehydrochloride; AMCH00005; CTK8B7820; MolPort-020-003-874; QNGGSVANUAULGK-QRPNPIFTSA-N; ANW-58703; AKOS016002023; AM83638; AK-76622; TC-147448
Molecular FormulaC9H18ClNO2
Molecular Weight207.7 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC(C(=O)O)N.Cl
InChIInChI=1S/C9H17NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H/t8-;/m0./s1
InChIKeyQNGGSVANUAULGK-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride (L-Cyclohexylalanine HCl): A Non-Canonical Hydrophobic Amino Acid Building Block for Peptide and Protein Engineering


(S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride (CAS 25528-71-6), also known as L-cyclohexylalanine hydrochloride or H-Cha-OH·HCl, is a non-proteinogenic, bulky hydrophobic amino acid derivative belonging to the cycloalkylalanine class [1]. It serves as a critical building block in solid-phase peptide synthesis, genetic code expansion, and rational protein engineering, where its saturated cyclohexyl side chain imparts distinct steric and electronic properties compared to canonical hydrophobic amino acids such as leucine, isoleucine, and phenylalanine [1].

Why L-Cyclohexylalanine Hydrochloride Cannot Be Replaced by Generic Hydrophobic Amino Acid Analogs in Scientific Applications


Canonical hydrophobic amino acids (leucine, isoleucine, phenylalanine) differ fundamentally from L-cyclohexylalanine in side-chain topology, conformational flexibility, and hydrophobicity profile. The cyclohexyl moiety provides a saturated cyclic structure that is sterically bulkier and more hydrophobic than the isobutyl group of leucine (ΔCLogP ≈ +1.2) [1], yet lacks the π-electron system of phenylalanine. These differences translate into quantifiably distinct outcomes in enzyme redox tuning, catalytic turnover, antimicrobial potency, and peptide metabolic stability, meaning that simple substitution with a generic hydrophobic amino acid will not reproduce the performance characteristics achieved with L-cyclohexylalanine [1][2].

Quantitative Differentiation Evidence for (S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride vs. Closest Analogs


Quantified Hydrophobicity Increment: Cyclohexylalanine Exceeds Leucine by ΔCLogP = +1.2

L-Cyclohexylalanine contains three more carbon atoms than leucine, yielding a calculated hydrophobicity increase of ΔCLogP = +1.2 relative to the leucine side chain [1]. This quantifiable difference provides a predictable, modular increment for tuning hydrophobic interactions in peptide design, offering a hydrophobicity boost that is not achievable with any canonical aliphatic amino acid.

Non-canonical amino acid Hydrophobicity tuning Peptide SAR

Redox Potential Tuning: Cyclohexylalanine (C6a) Shifts Laccase T1Cu Redox Potential by +110 mV, Surpassing Cyclopentylalanine (+90 mV)

Site-specific incorporation of L-cyclohexylalanine (C6a) at position M298 of Streptomyces coelicolor bacterial laccase (ScSLAC) increased the type-1 copper redox potential (E°′T1Cu) by approximately +110 mV relative to wild-type (366 mV vs. NHE), outperforming the cyclopentylalanine analogue (C5a, +90 mV) [1]. Fungal-like control mutations M298F and M298L substantially decreased or failed to maintain the redox potential. These experimental results closely matched predicted shifts of +109 mV (C6a) and +74 mV (C5a) based on a logP–E°′ correlation model [1].

Metalloenzyme engineering Redox tuning Non-canonical amino acid mutagenesis

Catalytic Efficiency Enhancement: Cyclohexylalanine (C6a) Increases Laccase kcat/KM by 1.8-Fold, Outpacing Cyclopentylalanine (1.6-Fold)

Under identical assay conditions, the M298C6a (L-cyclohexylalanine) variant of ScSLAC exhibited a kcat increase of approximately 2-fold and a catalytic efficiency (kcat/KM) improvement of 1.8-fold relative to wild-type for the standard substrate ABTS [1]. The M298C5a variant (cyclopentylalanine) achieved a similar kcat increase but a lower kcat/KM improvement of only 1.6-fold. In marked contrast, M298F and M298L mutations reduced kcat by 8-fold and 5-fold, respectively [1].

Enzyme kinetics Catalytic efficiency Non-canonical amino acid

Antimicrobial Activity: Cyclohexylalanine-Substituted Clovibactin Analogues Achieve MIC ≤1 μg/mL Against MRSA and VRE, Improving ≥8-Fold Over Parent

Systematic replacement of leucine residues with L-cyclohexylalanine at positions 2, 7, and 8 of d-Thr5-clovibactin produced analogues with minimum inhibitory concentrations (MICs) ≤1 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) [1]. The Cha7,d-Thr5-clovibactin analogue demonstrated the most consistent potency with MIC values 2–4-fold lower than other Cha analogues, and ≥8-fold lower than the parent d-Thr5-clovibactin (MIC 8 μg/mL against MRSA). The Cha analogues also equalled or surpassed the clinical comparator vancomycin [1].

Antimicrobial peptides Drug-resistant pathogens Peptide antibiotic

Plasma Stability: Cyclohexylalanine-Containing Apelin Analogues Achieve Up to 340-Fold Plasma Half-Life Extension

Incorporation of L-cyclohexylalanine into pyr-1-apelin-13 and apelin-17 analogues increased in vitro plasma half-life by up to 40-fold (13-mer series) and up to 340-fold (17-mer series) compared to the native apelin isoforms [1]. The extended half-life was attributed to the proteolytic resistance conferred by the non-canonical cyclohexylalanine residue, which is not recognized by endogenous plasma proteases that cleave canonical amino acid sequences [1]. Preliminary in vivo studies confirmed moderate to pronounced blood pressure-lowering effects for the stabilized analogues.

Peptide metabolic stability Apelin receptor Cardiovascular peptide therapeutics

Structural Discrimination: Cyclohexylalanine Enables Selective Genetic Encoding Without Canonical Amino Acid Misincorporation

An engineered pyrrolysyl-tRNA synthetase/tRNA pair (PylRSC6a/PylTm15CUA) selectively incorporated L-cyclohexylalanine (C6a) in response to the amber stop codon in Escherichia coli, with no detectable incorporation of any canonical amino acid at the target position as verified by LC-MS/MS [1]. The system exhibited polyspecificity, also incorporating cyclopentylalanine (C5a) and cycloheptylalanine (C7a), but the intermediate six-membered ring of cyclohexylalanine provided the optimal balance of incorporation efficiency (>50% of wild-type protein yield) and hydrophobicity tuning range [1].

Genetic code expansion Aminoacyl-tRNA synthetase Protein engineering

High-Value Application Scenarios for (S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride Based on Quantitative Differentiation Evidence


Rational Hydrophobicity Tuning in Peptide Lead Optimization

Medicinal chemistry teams optimizing peptide drug candidates can exploit the precisely characterized ΔCLogP = +1.2 increment of cyclohexylalanine over leucine [1] to systematically increase hydrophobicity and membrane interactions without introducing aromatic π-stacking artifacts associated with phenylalanine. This is particularly relevant for antimicrobial peptides targeting Gram-positive pathogens, where enhanced hydrophobicity directly correlates with improved MIC values .

Metalloenzyme Engineering for Industrial Biocatalysis

Protein engineers developing laccases or other copper-dependent oxidoreductases for biomass conversion, bioremediation, or bioelectrocatalysis can use cyclohexylalanine at axial ligand positions to increase the T1Cu redox potential by up to +110 mV [1], directly expanding the substrate scope toward high-redox-potential phenolic pollutants and improving catalytic turnover (1.8-fold kcat/KM enhancement) [1]. The superior performance of C6a over C5a (+20 mV redox advantage; 0.2-fold catalytic efficiency advantage) underscores the importance of selecting the optimal ring size.

Peptide Therapeutic Stabilization Against Plasma Proteolysis

For peptide therapeutics targeting cardiovascular indications (e.g., apelinergic system modulation), incorporation of L-cyclohexylalanine can extend plasma half-life by up to 340-fold [1], enabling dosing regimens that would be impractical with rapidly degraded native peptides. This application is supported by both in vitro plasma stability data and in vivo blood pressure-lowering efficacy [1].

Site-Specific Genetic Encoding for Homogeneous Protein Engineering

Researchers utilizing genetic code expansion technology can employ the validated PylRSC6a/PylTm15CUA orthogonal pair to site-specifically incorporate cyclohexylalanine into recombinant proteins in E. coli with >50% wild-type yield and zero misincorporation [1]. This enables the production of homogeneous protein variants for functional studies, biocatalyst development, or therapeutic protein engineering where precise hydrophobic tuning at a single residue is required.

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